![molecular formula C17H21N5OS B2609997 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1790196-99-4](/img/structure/B2609997.png)
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
The synthesis and pharmacological evaluation of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide have been explored in various studies. These compounds are synthesized through various chemical reactions, including the Mannich reaction, and are analyzed for their potential pharmacological properties. The research in this area has led to the discovery of compounds with significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Such studies are crucial for the development of new therapeutic agents with potential applications in the treatment of various conditions (Mattioda et al., 1975; Dotsenko et al., 2012).
Antagonistic Properties
Research has also focused on the enantioselective synthesis of compounds related to 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide, with specific interest in their application as receptor antagonists. For instance, certain compounds have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The development of these compounds involves convergent, stereoselective, and economical syntheses, demonstrating their potential as pharmaceutical agents in treating conditions related to CGRP (Cann et al., 2012).
Analgesic and Antiparkinsonian Activities
The synthesis and biological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related compounds have shown promising results in pharmacological screening. Many of these derivatives exhibit good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib® and Benzatropine®. This highlights the potential of these compounds in the development of new treatments for pain and Parkinson's disease (Amr et al., 2008).
Anticancer and Anti-Inflammatory Properties
Further research into novel pyrazolopyrimidines derivatives has revealed their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) studies of these compounds provide valuable insights into their pharmacological profiles, paving the way for the development of new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-9-24-17(20-11)21-16(23)13-4-6-22(7-5-13)15-8-14(12-2-3-12)18-10-19-15/h8-10,12-13H,2-7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHDSBJDPAMZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.